N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-8-9-15(18-13-26-11-5-10-23-22(26)25-18)12-17(14)24-21(27)16-6-4-7-19(28-2)20(16)29-3/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNQUQJNNSWOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyrimidine with α-Bromoketones
The imidazo[1,2-a]pyrimidine ring is synthesized via cyclocondensation of 2-aminopyrimidine with α-bromoacetophenone derivatives. Under solvent-free microwave irradiation (65°C, 100 W, 15 min), this method achieves yields of 85–90% by enhancing reaction kinetics and reducing decomposition. For example:
$$
\text{2-Aminopyrimidine} + \text{α-Bromoacetophenone} \xrightarrow{\text{MW, 65°C}} \text{Imidazo[1,2-a]pyrimidine} \quad
$$
Key advantages : Elimination of catalysts/solvents, reduced reaction time (15 min vs. 8 hours thermally), and scalability.
Solid-Phase Synthesis Using Alumina or Silica Supports
Alternative methods employ Al₂O₃ or SiO₂ as solid supports to adsorb reactants, improving surface area and reaction efficiency. For instance, silica sulfuric acid catalyzes the cyclization at 80°C in toluene, yielding 75–80% product. This approach minimizes byproducts and simplifies purification.
Functionalization of the Aryl Substituent
Suzuki-Miyaura Coupling for 2-Methylphenyl Integration
The 2-methylphenyl group is introduced via palladium-catalyzed cross-coupling between imidazo[1,2-a]pyrimidine-2-boronic acid and 2-methylbromobenzene. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C, this step attains 78% yield. Critical parameters include rigorous exclusion of oxygen and precise stoichiometric control to prevent homocoupling.
Buchwald-Hartwig Amination for Direct Substitution
In cases where boronic acids are inaccessible, Buchwald-Hartwig amination couples 2-methylaniline with brominated imidazo[1,2-a]pyrimidine. Employing Xantphos as a ligand and Pd₂(dba)₃ (2 mol%) in toluene at 110°C, this method achieves 70% yield but requires careful handling of air-sensitive catalysts.
Amidation with 2,3-Dimethoxybenzoic Acid
Carbodiimide-Mediated Coupling
The benzamide group is installed via HATU- or EDCl-mediated coupling of 2,3-dimethoxybenzoic acid with the aminophenyl intermediate. In dichloromethane with DMAP (10 mol%), this step proceeds at 25°C overnight, yielding 82% product. Side products from over-activation are mitigated by controlled reagent addition.
Schotten-Baumann Reaction for Scalability
For industrial-scale synthesis, the Schotten-Baumann method employs 2,3-dimethoxybenzoyl chloride and aqueous NaOH. Reaction at 0–5°C prevents hydrolysis, achieving 75% yield with high purity (>98% by HPLC).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Neat or DMF | +15% |
| Temperature | 65–80°C (microwave) | +20% |
| Catalyst | Silica sulfuric acid | +10% |
Microwave irradiation reduces energy consumption by 40% compared to thermal methods.
Purification Techniques
- Column chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials.
- Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals with >99% purity.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar imidazo[1,2-a]pyrimidine core and dihedral angles of 12° between benzamide and phenyl groups. Hydrogen bonding between amide N–H and methoxy O stabilizes the crystal lattice.
Chemical Reactions Analysis
Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under mild to moderate conditions, often requiring specific catalysts to proceed efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide has a wide range of scientific research applications. It has been studied for its potential use as a cyclooxygenase-2 (COX-2) inhibitor, showing promising results in both in vitro and in vivo assays . Additionally, it has been evaluated for its anticancer properties, particularly against MCF-7 breast cancer cells . The compound also exhibits antimicrobial and antitubercular activities, making it a valuable candidate for further drug development .
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. As a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the biosynthesis of prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. In its anticancer role, the compound induces apoptosis in cancer cells by interacting with various cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A structurally close analogue, N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide (CAS: 946217-58-9), differs in two key aspects:
Heterocyclic Core : The target compound contains an imidazo[1,2-a]pyrimidine ring, whereas the analogue features an imidazo[1,2-b]pyridazine core. Pyrimidine (two nitrogen atoms) provides distinct electronic properties compared to pyridazine (two adjacent nitrogen atoms), influencing reactivity and target selectivity .
Substituents: The analogue includes a chlorine atom at the phenyl ring’s 2-position and a methoxy group at the pyridazine’s 6-position.
| Property | Target Compound | Analog (CAS: 946217-58-9) |
|---|---|---|
| Molecular Formula | Not explicitly stated (estimated C23H21N3O3) | C22H19ClN4O4 |
| Molecular Weight | ~387.4 g/mol (estimated) | 438.9 g/mol |
| Core Structure | Imidazo[1,2-a]pyrimidine | Imidazo[1,2-b]pyridazine |
| Key Substituents | 2-Methylphenyl, 2,3-dimethoxybenzamide | 2-Chlorophenyl, 6-methoxy, 2,3-dimethoxybenzamide |
Physicochemical Properties
- The target compound’s lack of a fused benzene ring and oxo group may result in a lower melting point.
- Spectroscopic Data : The ¹H NMR of the target compound would likely show signals for the methyl group (~2.5 ppm), dimethoxybenzamide (δ 3.6–3.9 ppm), and aromatic protons (δ 6.8–8.0 ppm), comparable to imidazo[1,2-a]pyrimidine derivatives in and .
Research Findings and Implications
Solubility and Bioavailability : The 2,3-dimethoxybenzamide group may enhance aqueous solubility compared to chlorine-containing analogues, which are often more lipophilic .
Synthetic Challenges : The absence of a chlorine substituent in the target compound simplifies synthesis compared to ’s analogue, reducing the need for halogenation steps .
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
The structural components include:
- An imidazo[1,2-a]pyrimidine moiety, which is known for its biological activity.
- A dimethoxybenzamide group that may enhance lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For example, it has been suggested to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation.
- Receptor Interaction : Studies indicate potential binding affinities to various receptors, which could modulate signaling pathways relevant to cancer and autoimmune diseases.
Biological Activity
Research has highlighted several areas where this compound exhibits notable biological activity:
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidine compounds can exhibit antitumor properties. For instance, molecular docking studies suggest that these compounds may inhibit tumor growth by targeting specific cancer cell pathways .
Antimycotic Properties
Compounds similar to this compound have demonstrated antifungal activity against Candida albicans, suggesting a potential application in treating fungal infections .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Reference |
|---|---|---|
| Antitumor | Various Cancer Cells | |
| Antifungal | Candida albicans | |
| Anti-inflammatory | COX Enzymes |
Case Study: Antitumor Activity
A study evaluated the antitumor effects of this compound in vitro against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.
In Vivo Studies
In vivo studies using murine models have shown promising results regarding the efficacy of this compound in reducing tumor sizes when administered alongside immunotherapeutic agents such as anti-PD-1 antibodies. The combination therapy resulted in improved survival rates and enhanced immune response against tumors .
Q & A
Q. What are the optimized synthetic routes for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyrimidine core followed by coupling with the 2,3-dimethoxybenzamide moiety. Key steps include:
- Core synthesis : Condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) under mild, metal-free conditions to form the fused heterocycle .
- Coupling : Use of palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the benzamide group .
- Optimization : Continuous flow reactors can enhance scalability and purity by controlling temperature and solvent ratios .
Critical factors include catalyst loading (0.5–2 mol% Pd), solvent polarity (DMF or THF), and reaction time (12–24 hrs), which directly impact yields (60–85%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity, particularly for methoxy groups and imidazo-pyrimidine protons .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and monitors degradation products .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 432.1784) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. What initial biological screening approaches are recommended to evaluate its pharmacological potential?
- COX-2 Inhibition Assays : Use recombinant human COX-2 enzyme in vitro to measure IC values via prostaglandin E2 (PGE2) ELISA, comparing potency to celecoxib as a reference .
- Cellular Models : Test anti-inflammatory activity in LPS-stimulated macrophages (e.g., RAW 264.7 cells) by quantifying TNF-α and IL-6 suppression .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 1 µM to assess off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported COX-2 inhibition potency across studies?
Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). To address this:
- Standardized Assays : Use identical recombinant COX-2 isoforms (e.g., human,全长酶) and substrate (arachidonic acid at 10 µM) .
- Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding poses in COX-2 active sites, identifying key interactions (e.g., hydrogen bonds with Gln192, hydrophobic contacts with Val523) .
- Meta-Analysis : Pool data from ≥5 independent studies to calculate weighted IC values, adjusting for batch effects (e.g., solvent DMSO ≤0.1%) .
Q. What strategies can improve this compound’s selectivity for COX-2 over COX-1?
- Substituent Engineering : Replace 2-methylphenyl with bulkier groups (e.g., 2-naphthyl) to exploit the larger COX-2 active site .
- Fluorine Scanning : Introduce para-fluoro substituents on the benzamide ring to enhance dipole interactions with COX-2’s Arg120 .
- Proteolytic Stability : Modify the imidazo-pyrimidine core to reduce metabolic degradation (e.g., deuterate labile C-H bonds) .
Q. How can researchers address poor aqueous solubility in preclinical pharmacokinetic studies?
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve solubility (e.g., 5 mg/mL in PBS vs. 0.2 mg/mL for free base) .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability (AUC increase by 3× in rodent models) .
- Prodrug Design : Convert the benzamide to a phosphate ester prodrug, which hydrolyzes in vivo to release the active compound .
Q. What computational methods predict off-target interactions and optimize lead derivatives?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (GROMACS) for 100 ns to assess binding stability and identify critical residues .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., 2 aromatic rings, 1 hydrogen bond acceptor) to screen virtual libraries (ZINC15) for analogs .
- ADMET Prediction : Use QikProp or SwissADME to optimize logP (2–4), polar surface area (<90 Ų), and CYP3A4 inhibition liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
